molecular formula C7H6N2O B12448539 4-Methyl-[1,2]oxazolo[4,5-c]pyridine

4-Methyl-[1,2]oxazolo[4,5-c]pyridine

Cat. No.: B12448539
M. Wt: 134.14 g/mol
InChI Key: KWSBSRKOWQZRDD-UHFFFAOYSA-N
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Description

4-Methyl-[1,2]oxazolo[4,5-c]pyridine is a heterocyclic compound that features a fused ring system combining an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine typically involves the annulation of a pyridine ring to an oxazole precursor. One common method includes the reaction of 3-fluoropyridin-2-ylcarboximidoyl chloride with aniline, followed by intramolecular cyclization . Another approach involves the use of microwave-assisted direct condensation reactions, which offer a rapid and efficient synthesis route .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis, such as batch processing and continuous flow techniques, can be applied. These methods ensure scalability and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties.

Scientific Research Applications

4-Methyl-[1,2]oxazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-[1,2]oxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of cytochrome P450 CYP17, which is involved in the biosynthesis of androgens and estrogens

Comparison with Similar Compounds

Uniqueness: 4-Methyl-[1,2]oxazolo[4,5-c]pyridine is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its potential as a versatile building block in synthetic chemistry and its promising biological activities make it a compound of significant interest.

Properties

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

4-methyl-[1,2]oxazolo[4,5-c]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-6-4-9-10-7(6)2-3-8-5/h2-4H,1H3

InChI Key

KWSBSRKOWQZRDD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1C=NO2

Origin of Product

United States

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